Cas no 2248409-59-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate)
2248409-59-6 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate
Numero CAS:2248409-59-6
MF:C17H12N2O5
MW:324.28758430481
CID:6077999
PubChem ID:165725301
Update Time:2025-05-20
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate
- EN300-6516255
- 2248409-59-6
-
- Inchi: 1S/C17H12N2O5/c1-10-6-8-11(9-7-10)18-14(20)17(23)24-19-15(21)12-4-2-3-5-13(12)16(19)22/h2-9H,1H3,(H,18,20)
- Chiave InChI: RENJSUPJSRRMMJ-UHFFFAOYSA-N
- Sorrisi: O(C(C(NC1C=CC(C)=CC=1)=O)=O)N1C(C2C=CC=CC=2C1=O)=O
Proprietà calcolate
- Massa esatta: 324.07462149g/mol
- Massa monoisotopica: 324.07462149g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 24
- Conta legami ruotabili: 4
- Complessità: 529
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.6
- Superficie polare topologica: 92.8Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6516255-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate |
2248409-59-6 | 95.0% | 1.0g |
$699.0 | 2025-03-14 | |
| Enamine | EN300-6516255-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate |
2248409-59-6 | 95.0% | 0.05g |
$587.0 | 2025-03-14 | |
| Enamine | EN300-6516255-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate |
2248409-59-6 | 95.0% | 10.0g |
$3007.0 | 2025-03-14 | |
| Enamine | EN300-6516255-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate |
2248409-59-6 | 95.0% | 0.25g |
$642.0 | 2025-03-14 | |
| Enamine | EN300-6516255-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate |
2248409-59-6 | 95.0% | 0.1g |
$615.0 | 2025-03-14 | |
| Enamine | EN300-6516255-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate |
2248409-59-6 | 95.0% | 5.0g |
$2028.0 | 2025-03-14 | |
| Enamine | EN300-6516255-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate |
2248409-59-6 | 95.0% | 2.5g |
$1370.0 | 2025-03-14 | |
| Enamine | EN300-6516255-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate |
2248409-59-6 | 95.0% | 0.5g |
$671.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate Letteratura correlata
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
2248409-59-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti